The presence of a reactive aldehyde group (CHO) makes 2-Bromo-5-methoxybenzaldehyde a valuable intermediate for organic synthesis. Researchers might utilize it for:
The combined presence of a methoxy group (OCH3) and a bromo (Br) substituent on the benzene ring can influence the biological properties of the molecule. Researchers might explore 2-Bromo-5-methoxybenzaldehyde for:
2-Bromo-5-methoxybenzaldehyde is an organic compound with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol. It is characterized by a bromine atom and a methoxy group attached to a benzaldehyde structure. The compound appears as a white to off-white solid and has a melting point range of 71-76 °C and a predicted boiling point of approximately 284.3 °C . Its InChI key is XNHKTMIWQCNZST-UHFFFAOYSA-N, and it is classified under the CAS number 7507-86-0.
Currently, there is no scientific research readily available on the specific mechanism of action of 2-Bromo-5-methoxybenzaldehyde in biological systems.
As with most aromatic compounds, 2-bromo-5-methoxybenzaldehyde should be handled with care due to potential health hazards. Due to the presence of bromine, it may cause skin and eye irritation. The aldehyde group can also be a lachrymator (tear inducer) upon contact. Specific data on toxicity is lacking and should be treated with caution until more information becomes available [].
The biological activity of 2-Bromo-5-methoxybenzaldehyde has been explored in various studies, indicating potential pharmacological properties. Compounds with similar structures often exhibit:
2-Bromo-5-methoxybenzaldehyde can be synthesized through several methods, including:
The applications of 2-Bromo-5-methoxybenzaldehyde span various fields:
Interaction studies involving 2-Bromo-5-methoxybenzaldehyde typically focus on its reactivity with biological systems or other chemical entities. These studies help elucidate its potential as a therapeutic agent or its role in synthetic pathways. For instance:
Several compounds exhibit structural similarities to 2-Bromo-5-methoxybenzaldehyde. Here are notable examples along with their unique characteristics:
Compound Name | Similarity | Unique Features |
---|---|---|
2-Bromo-4-hydroxy-5-methoxybenzaldehyde | 0.94 | Hydroxy group provides different reactivity |
5-(Benzyloxy)-2-bromobenzaldehyde | 0.93 | Benzyloxy group alters solubility and reactivity |
2-Bromo-5-isopropoxybenzaldehyde | 0.93 | Isopropoxy group introduces steric hindrance |
2-Bromo-4,5-dimethoxybenzaldehyde | 1.00 | Two methoxy groups enhance electron density |
6-Bromobenzo[d][1,3]dioxole-5-carbaldehyde | 0.91 | Dioxole ring adds unique electronic properties |
These compounds highlight the versatility and potential applications of derivatives based on the benzaldehyde framework while showcasing how slight modifications can lead to significant changes in chemical behavior and biological activity.
Irritant